molecular formula C25H23NOS B2897184 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole CAS No. 1965304-94-2

2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2897184
CAS No.: 1965304-94-2
M. Wt: 385.53
InChI Key: MUEMCIAKEVGOCG-UHFFFAOYSA-N
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Description

2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole typically involves the following steps:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and an alkylboronic acid.

    Thiazole Ring Formation: The thiazole ring can be formed by reacting the biphenyl intermediate with a suitable thioamide and an α-haloketone under basic conditions.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction followed by reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under certain conditions.

    Substitution: The biphenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution reactions could introduce various functional groups onto the biphenyl or hydroxyphenyl moieties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: A simpler thiazole derivative with a phenyl group.

    4-Phenyl-2-thiazolamine: Another thiazole derivative with an amino group.

    2-(4-Methylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole: A closely related compound with a methyl group instead of a butyl group.

Uniqueness

2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both a biphenyl group and a hydroxyphenyl group, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

2-[2-[4-(4-butylphenyl)phenyl]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NOS/c1-2-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)25-26-23(17-28-25)22-7-4-5-8-24(22)27/h4-5,7-17,27H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEMCIAKEVGOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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